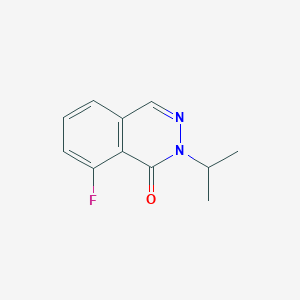amine](/img/structure/B13254716.png)
[(3,4-Dibromophenyl)methyl](propyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dibromophenyl)methylamine is an organic compound with the molecular formula C₁₀H₁₃Br₂N It is characterized by the presence of a dibromophenyl group attached to a methyl group, which is further connected to a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibromophenyl)methylamine typically involves the following steps:
Bromination: The starting material, phenylmethylamine, undergoes bromination to introduce bromine atoms at the 3 and 4 positions of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable catalyst.
Alkylation: The dibrominated intermediate is then subjected to alkylation with propylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of (3,4-Dibromophenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(3,4-Dibromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Sodium iodide (NaI) in acetone can facilitate the substitution of bromine atoms with iodine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenylmethylamine.
Substitution: Formation of iodinated derivatives.
科学的研究の応用
(3,4-Dibromophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3,4-Dibromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
(3,4-Dibromophenyl)methylamine can be compared with other similar compounds, such as:
(3,4-Dichlorophenyl)methylamine: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
(3,4-Difluorophenyl)methylamine: Contains fluorine atoms, which are smaller and more electronegative than bromine, potentially leading to different biological activities.
(3,4-Dimethylphenyl)methylamine: Methyl groups instead of halogens, resulting in different steric and electronic effects.
The uniqueness of (3,4-Dibromophenyl)methylamine lies in its specific halogenation pattern, which can influence its chemical reactivity and biological interactions.
特性
分子式 |
C10H13Br2N |
|---|---|
分子量 |
307.02 g/mol |
IUPAC名 |
N-[(3,4-dibromophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Br2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3 |
InChIキー |
ZQFUZNXIGFZUQC-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CC(=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


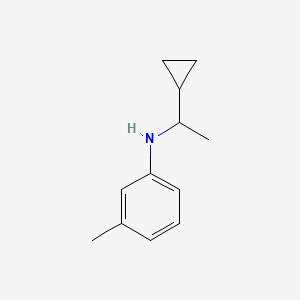
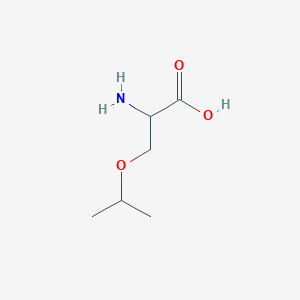
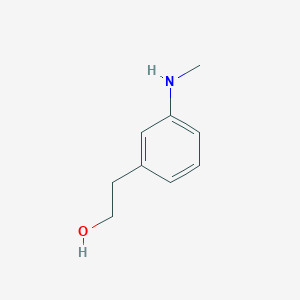

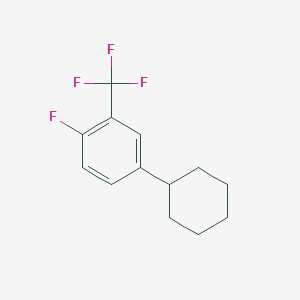
![2-{[1-(4-Methoxyphenyl)propyl]amino}ethan-1-ol](/img/structure/B13254685.png)
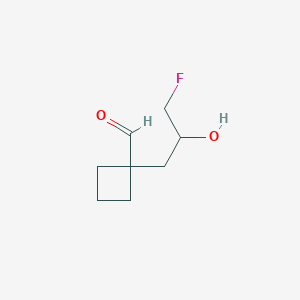


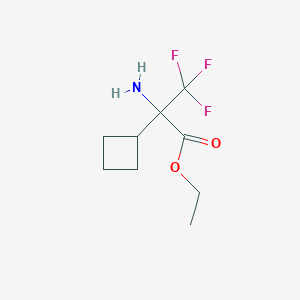
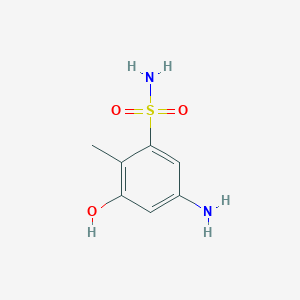

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol](/img/structure/B13254721.png)
